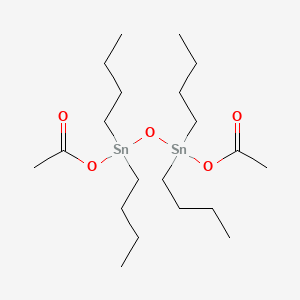
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
概要
説明
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . It is also known as 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane . The compound has a molecular weight of 599.96 .
Molecular Structure Analysis
The linear formula of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is {CH3CO2Sn[(CH2)3CH3]2}2O . The compound’s InChI string is CCCCSn(OC©=O)OSn(CCCC)OC©=O .Physical And Chemical Properties Analysis
The melting point of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is 56-58 °C .科学的研究の応用
Polymerization Initiator
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane has been utilized as an initiator for the ring-opening polymerization of β-D,L-butyrolactone. This process, conducted at temperatures of 50°C or 100°C, results in the formation of polylactones with varying molecular weights and stereosequences. A significant finding is the predominance of syndiotactic dyads in the polymer, leading to semicrystalline polylactones with higher melting temperatures (Kricheldorf & Eggerstedt, 2003).
Synthesis of Organotin Compounds
The compound has been involved in the synthesis of bis(1,3,5,2-oxadiazaborol-2-yloxy)tetrabutyldistannoxanes, demonstrating its utility in creating novel organotin compounds. These compounds have been characterized by molecular weight and IR spectral data, indicating their unique structure and potential applications (Goel & Gupta, 1975).
Catalysis in Acetilization
It serves as a catalyst in the acetilization of carbonyl compounds under mild conditions. This catalytic action has been thoroughly investigated, showcasing its efficiency in converting various carbonyl compounds to acetals, especially in the case of cyclic α,β-unsaturated ketones (Otera, Dan-oh, & Nozaki, 1992).
Lewis Acid Catalyst
The compound exhibits properties of an air-stable Lewis acid catalyst when reacted with silver perfluorooctanesulfonate. Its high solubility in polar organic solvents and resistance to hydrolysis in open air make it a robust catalyst for various carbon-carbon bond-forming reactions (An et al., 2006).
Synthesis of Polyesters
Its utility extends to the synthesis of aliphatic polyesters. Specifically, it catalyzes the polycondensation of aliphatic dicarboxylic acids and aliphatic diols under azeotropic conditions, resulting in high molecular weight polyesters (Ishii et al., 2001).
Safety and Hazards
作用機序
Target of Action
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . Organotin compounds are known for their wide range of applications in industrial chemistry, pharmaceuticals, and LED manufacturing
Mode of Action
It is commonly used as a reagent and catalyst in organic synthesis . It acts as a stabilizer and activator in free radical polymerization reactions .
Biochemical Pathways
Given its role in free radical polymerization reactions, it can be inferred that it may influence pathways related to polymer synthesis and degradation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane are not explicitly mentioned in the available resources. As a general rule, the pharmacokinetic properties of a compound are influenced by its chemical structure and physical properties. For instance, its molecular weight is 599.96 , which could impact its absorption and distribution.
Result of Action
As a reagent and catalyst in organic synthesis, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be influenced by various environmental factors. For instance, it has a melting point of 56-58 °C , suggesting that its physical state and reactivity could be influenced by temperature. Furthermore, it should be stored in sealed containers and kept away from fire sources and oxidizing agents .
特性
IUPAC Name |
[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHADLTXDDGZFX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O5Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052263 | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
CAS RN |
5967-09-9 | |
| Record name | 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5967-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

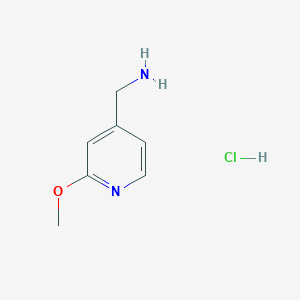
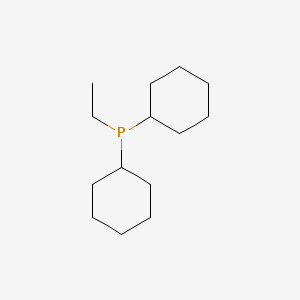
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

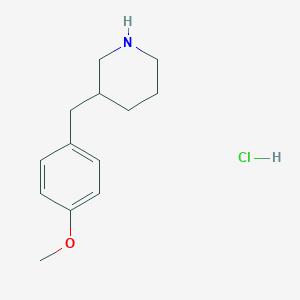
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)
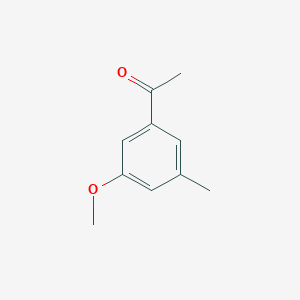


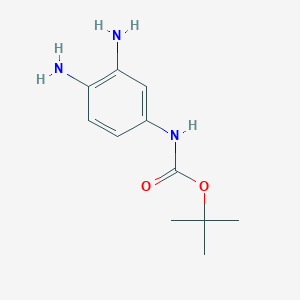


![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
